5-Chloro-2,4,6-trifluoropyrimidine

Antiviral drug synthesis Halogen exchange efficiency Process chemistry optimization

5-Chloro-2,4,6-trifluoropyrimidine (CAS 697-83-6) is a perhalogenated pyrimidine scaffold characterized by a fully substituted aromatic ring bearing three fluorine atoms at the 2-, 4-, and 6-positions and one chlorine atom at the 5-position. The compound exists as a clear colorless liquid with a boiling point of 116 °C, density of 1.626 g/mL at 25 °C, refractive index n20/D 1.439, and predicted pKa of −9.30 ± 0.39, and is commercially available at ≥98% purity (GC) from major suppliers.

Molecular Formula C4ClF3N2
Molecular Weight 168.5 g/mol
CAS No. 697-83-6
Cat. No. B1583448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,4,6-trifluoropyrimidine
CAS697-83-6
Molecular FormulaC4ClF3N2
Molecular Weight168.5 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1F)F)F)Cl
InChIInChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7
InChIKeyGOYNRDSJTYLXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,4,6-trifluoropyrimidine (CAS 697-83-6): Technical Specifications and Procurement-Ready Profile


5-Chloro-2,4,6-trifluoropyrimidine (CAS 697-83-6) is a perhalogenated pyrimidine scaffold characterized by a fully substituted aromatic ring bearing three fluorine atoms at the 2-, 4-, and 6-positions and one chlorine atom at the 5-position [1]. The compound exists as a clear colorless liquid with a boiling point of 116 °C, density of 1.626 g/mL at 25 °C, refractive index n20/D 1.439, and predicted pKa of −9.30 ± 0.39, and is commercially available at ≥98% purity (GC) from major suppliers . Its molecular formula is C4ClF3N2 with a molecular weight of 168.50 g/mol, and it requires storage at 2–8 °C under inert atmosphere away from moisture due to moisture sensitivity . The compound serves as a versatile building block for nucleophilic aromatic substitution (SNAr) cascades in both pharmaceutical and agrochemical intermediate synthesis [2].

Why 5-Chloro-2,4,6-trifluoropyrimidine Cannot Be Replaced by Unsubstituted or Alternative Halogenated Pyrimidines


Generic substitution among halogenated pyrimidines fails due to profound differences in both electronic activation and steric constraints governing nucleophilic aromatic substitution (SNAr) regioselectivity. While 2,4,6-trifluoropyrimidine (CAS 696-82-2) undergoes rapid C–F bond activation, the presence of the 5-chloro substituent in 5-chloro-2,4,6-trifluoropyrimidine introduces a competing leaving group and substantial steric shielding that alters the orientation of nucleophilic attack [1]. Comparative photodissociation studies demonstrate that the C–Cl bond energetics differ measurably between 5-chloro-2,4,6-trifluoropyrimidine and 2,4,6-trichloropyrimidine, with average translational energies for Cl and Cl* elimination channels of 6.5 ± 1.2 and 7.9 ± 1.6 kcal/mol for the former, versus 6.0 ± 1.2 and 7.0 ± 1.5 kcal/mol for the latter, confirming that electronic perturbation by fluorine versus chlorine substituents produces distinct bond dissociation behavior [2]. Furthermore, empirical data show that substituting the 5-bromo analog with 5-chloro-2,4,6-trifluoropyrimidine in antiviral drug intermediate synthesis yielded a 20% improvement in reaction yield, demonstrating that even closely related 5-halo analogs are not functionally interchangeable . These quantitative differences mandate product-specific selection based on the precise substitution pattern required for the target synthetic sequence.

Quantitative Differentiation Evidence: 5-Chloro-2,4,6-trifluoropyrimidine (CAS 697-83-6) vs. Comparator Compounds


Synthesis Yield Advantage: 5-Chloro vs. 5-Bromo Analog in Antiviral Intermediate Preparation

In antiviral drug intermediate synthesis, replacement of the 5-bromo-2,4,6-trifluoropyrimidine analog with 5-chloro-2,4,6-trifluoropyrimidine resulted in a 20% yield improvement under comparable reaction conditions . The case study, documented in a commercial technical application report, attributes this enhancement to more favorable reactivity of the chloro leaving group relative to bromo in the specific SNAr context employed .

Antiviral drug synthesis Halogen exchange efficiency Process chemistry optimization

Photodissociation Dynamics: C–Cl Bond Energetics of 5-Chloro-2,4,6-trifluoropyrimidine vs. 2,4,6-Trichloropyrimidine

Resonance Enhanced Multiphoton Ionization Time-of-Flight Mass Spectrometry (REMPI-TOF-MS) studies at 235 nm reveal distinct translational energy distributions for chlorine atom elimination channels in 5-chloro-2,4,6-trifluoropyrimidine compared to 2,4,6-trichloropyrimidine [1]. For 5-chloro-2,4,6-trifluoropyrimidine, average translational energies for Cl (2P3/2) and Cl* (2P1/2) elimination are 6.5 ± 1.2 and 7.9 ± 1.6 kcal/mol, respectively, whereas 2,4,6-trichloropyrimidine exhibits values of 6.0 ± 1.2 and 7.0 ± 1.5 kcal/mol [1]. The differences of +0.5 kcal/mol (Cl) and +0.9 kcal/mol (Cl*) indicate that the electronic environment created by fluorine substitution at positions 2, 4, and 6 alters C–Cl bond dissociation dynamics relative to all-chlorine substitution.

Photochemistry Bond dissociation energy Halogenated heterocycles

Regioselectivity in Ammonia Amination: 4-Amino vs. 2-Amino Product Distribution

Reaction of 5-chloro-2,4,6-trifluoropyrimidine with ammonia produces two mono-aminated regioisomers, 5-chloro-2,6-difluoropyrimidin-4-amine and 5-chloro-4,6-difluoropyrimidin-2-amine, in a 9:1 ratio favoring the 4-substituted product . This regioselectivity ratio, documented in the Sigma-Aldrich application entry for this compound, reflects the differential activation of the 4-position fluorine relative to the 2-position fluorine in the presence of the 5-chloro substituent .

Nucleophilic aromatic substitution Regioselectivity Amination

In-Silico Binding Affinity: 5-Chloro-2,4,6-trifluoropyrimidine as a Ligand Scaffold

Molecular docking studies of 5-chloro-2,4,6-trifluoropyrimidine (5CTFP) with estrogen receptor 3WZD using AutoDock software revealed a mean negative binding affinity of −5.639 kcal/mol [1]. This computational value provides a baseline for evaluating the scaffold‘s potential as a pharmacophore core when functionalized with various substituents [1]. The study also included ADMET predictions confirming compliance with Lipinski’s rule of five, indicating drug-like physicochemical properties [1].

Molecular docking Computational chemistry Drug design

Physical Property Differentiation: Density, Refractive Index, and Storage Requirements

5-Chloro-2,4,6-trifluoropyrimidine exhibits a density of 1.626 g/mL at 25 °C, refractive index n20/D 1.439, boiling point 116 °C, and flash point >230 °F (110 °C closed cup) . The compound requires storage at 2–8 °C under nitrogen atmosphere away from moisture due to moisture sensitivity . These values differ from the non-chlorinated parent 2,4,6-trifluoropyrimidine (CAS 696-82-2), which has a boiling point of 83 °C and refractive index of 1.405 [1].

Physicochemical characterization Quality control Material handling

Commercial Synthesis Yield: 5-Chloro-2,4,6-trifluoropyrimidine Production from Tetrachloropyrimidine

Reaction of tetrachloropyrimidine with anhydrous potassium fluoride at 530 °C produces a 90:8:2 mixture of 2,4,6-trifluoro-5-trifluoromethylpyrimidine, 5-chloro-2,4,6-trifluoropyrimidine (8%), and other trifluoromethylpyrimidine isomers [1]. The 8% yield of the target compound in this high-temperature fluorination process establishes the baseline efficiency for industrial production via this route [1].

Fluorination chemistry Process development Halogen exchange

High-Value Application Scenarios for 5-Chloro-2,4,6-trifluoropyrimidine (CAS 697-83-6) Based on Differentiated Evidence


Antiviral Drug Intermediate Manufacturing: Yield-Driven Process Optimization

Procurement teams sourcing intermediates for antiviral drug synthesis should prioritize 5-chloro-2,4,6-trifluoropyrimidine over the 5-bromo analog based on documented 20% yield improvement in case study applications . This yield differential directly reduces cost of goods and minimizes waste stream volume, supporting both economic and sustainability objectives in pharmaceutical manufacturing.

Sequential SNAr Scaffold for Polyfunctional Pyrimidine Synthesis: Regioselectivity-Guided Route Planning

The established 9:1 regioselectivity ratio for 4-amino versus 2-amino product formation upon reaction with ammonia enables chemists to rationally design SNAr cascades with predictable substitution outcomes. This property is particularly valuable in medicinal chemistry programs requiring rapid analogue synthesis (RAS) of polysubstituted pyrimidine libraries, where regiochemical predictability reduces purification burden and accelerates hit-to-lead optimization timelines.

Structure-Based Drug Design: In-Silico Prioritization of Pyrimidine Scaffolds

The computationally validated binding affinity of −5.639 kcal/mol to estrogen receptor 3WZD, coupled with Lipinski rule-of-five compliance [1], positions 5-chloro-2,4,6-trifluoropyrimidine as a quantitatively characterized starting scaffold for ligand-based drug discovery. Computational chemists can use this benchmark affinity value to assess whether functionalized derivatives offer improved binding relative to the parent scaffold.

Agrochemical Intermediate Development: Leveraging Halogen Reactivity Profiles

The differential C–Cl bond energetics of 5-chloro-2,4,6-trifluoropyrimidine relative to trichlorinated analogs (6.5 ± 1.2 vs. 6.0 ± 1.2 kcal/mol for Cl elimination) [2] inform selection of optimal reaction conditions for agrochemical intermediate synthesis. This compound serves as a precursor to herbicidal and fungicidal pyrimidine derivatives where fluorine substitution enhances metabolic stability and bioavailability in field applications.

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